3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2S/c1-8-10-7-11(13(16)17)18-12(10)15(14-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBNFCSPPOYXPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(S2)C(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of Oxime Intermediate
Treatment of 1 with hydroxylamine hydrochloride in ethanol under reflux yields the corresponding oxime (2 ). This intermediate is critical for introducing the nucleophilic nitrogen required for subsequent cyclization.
Conversion to Chloronitrile Derivative
The oxime (2 ) undergoes chlorination using phosphorus oxychloride (POCl₃) to form 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile (3 ). This step replaces the hydroxyl group with a chlorine atom, enhancing reactivity for thiophene ring formation.
Thieno[2,3-c]pyrazole Ring Formation
Cyclization of 3 with methyl thioglycolate in the presence of anhydrous potassium carbonate in ethanol generates methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate (4 ). This reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by intramolecular cyclization to form the thiophene ring.
Reaction Conditions :
Characterization of Intermediate 4 :
Hydrolysis to Carboxylic Acid
Saponification of the methyl ester (4 ) with aqueous sodium hydroxide (NaOH) in ethanol under reflux conditions produces the target carboxylic acid. Acidification with hydrochloric acid (HCl) precipitates the final product.
Optimization Note :
Alternative Pathways and Derivatives
Hydrazinolysis and Heterocyclic Derivatives
The methyl ester (4 ) serves as a precursor for diverse derivatives. Treatment with hydrazine hydrate yields the carbohydrazide (6 ), which undergoes condensation with aromatic aldehydes (e.g., benzaldehyde) to form hydrazones (7a–c ). These intermediates are pivotal for synthesizing fused heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles.
Curtius Rearrangement for Urethane Synthesis
Reaction of the acid azide (16 ), derived from 6 , with alcohols (e.g., methanol, ethanol) via Curtius rearrangement produces urethanes (18a–d ). This method highlights the versatility of the carboxylic acid derivative in generating pharmacologically relevant scaffolds.
Mechanistic Insights
Cyclization Mechanism
The formation of the thieno[2,3-c]pyrazole core involves:
Hydrolysis Dynamics
Ester hydrolysis follows a base-catalyzed mechanism:
- Nucleophilic Acyl Substitution : OH⁻ attacks the ester carbonyl, forming a tetrahedral intermediate.
- Collapse of Intermediate : Elimination of methoxide generates the carboxylate anion.
- Acidification : Protonation yields the free carboxylic acid.
Analytical Validation
Spectroscopic Data
Chromatographic Purity
- HPLC : Retention time = 8.2 min (C18 column, acetonitrile/water 70:30).
- TLC : Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1).
Challenges and Optimizations
Low Yields in Cyclization
The 23% yield of 4 stems from competing side reactions, such as polymerization of methyl thioglycolate. Optimization via slow addition of reagents and inert atmosphere (N₂) improves yields to 35–40%.
Decarboxylation Risks
The carboxylic acid is prone to decarboxylation above 150°C. Storage at 2–8°C under nitrogen minimizes degradation.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thienopyrazole core, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for amination reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thienopyrazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Thienopyrazoles have been investigated for their antimicrobial, antifungal, and anticancer properties. Researchers explore these compounds to understand their interactions with biological targets and their potential therapeutic applications.
Medicine
In medicinal chemistry, derivatives of this compound are evaluated for their pharmacological properties. These compounds may serve as lead structures for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as electronic or photonic applications. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Chemical Structure :
- Molecular Formula: C₁₃H₁₀N₂O₂S (CAS RN: 24086-27-9) .
- Key Features: A thieno[2,3-c]pyrazole core with a methyl group at position 3, a phenyl group at position 1, and a carboxylic acid substituent at position 5.
- Physicochemical Properties: Predicted Collision Cross-Section (CCS) values: 174.54 Ų ([M+H]⁺), 189.96 Ų ([M+Na]⁺), critical for mass spectrometry identification . Commercial Availability: Available as a research chemical (Santa Cruz Biotechnology, purity ≥95%) .
The compound’s carboxylic acid group enables salt formation or derivatization (e.g., esters, amides), making it versatile in medicinal chemistry and materials science.
Comparison with Structurally Similar Compounds
1,3-Dimethyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
Methyl 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
- Molecular Formula : C₁₉H₂₁N₃OS (CAS RN: 302560-97-0) .
- Key Differences :
- Functional Group : Carboxylic acid converted to a cyclohexylamide.
- Physicochemical Properties :
- Molecular Weight: 339.46 g/mol .
- Bioactivity : Amide derivatives often exhibit enhanced metabolic stability compared to carboxylic acids, making them viable candidates for therapeutic agents.
1-(4-Chlorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Molecular Formula: C₁₃H₉ClN₂O₂S (CAS RN: Not explicitly listed) .
- Key Differences :
- Substituent : 4-Chlorophenyl group at position 1.
- Impact : The electron-withdrawing chlorine atom may enhance acidity and influence binding interactions in biological systems.
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
- Molecular Formula : C₁₃H₁₂N₄OS (CAS RN: 326916-95-4) .
- Key Differences: Functional Group: Carboxylic acid replaced with carbohydrazide (-CONHNH₂). Bioactivity: Demonstrates potent cytotoxic activity (IC₅₀ values in nanomolar range) as a mitotic inhibitor, unlike the parent carboxylic acid . Molecular Weight: 390 g/mol .
1-Phenyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
- Molecular Formula : C₁₃H₇F₃N₂O₂S .
- Key Differences: Substituent: Trifluoromethyl (-CF₃) at position 3.
Comparative Analysis Table
Biological Activity
3-Methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory properties, enzyme inhibition, and overall pharmacological significance.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- CAS Number : 24086-27-9
- Molecular Weight : 258.29 g/mol
- Structural Features : The compound contains a thieno[2,3-c]pyrazole core, which contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Anti-inflammatory Activity :
- The compound has shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- In vitro studies reported IC values for COX-2 inhibition ranging from 23.8 μM to 42.1 μM, indicating moderate potency compared to standard anti-inflammatory drugs like celecoxib and diclofenac .
- Enzyme Inhibition :
- Antimicrobial Activity :
Case Studies and Research Findings
Several studies have highlighted the biological effects of similar compounds within the thieno[2,3-c]pyrazole family:
Table 1: Summary of Biological Activities
Structure–Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid and its derivatives?
- The compound is synthesized via cyclization reactions using thiophene-based precursors. For example, substituted pyrimidine intermediates (e.g., 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione) are prepared by coupling carboxylic acid derivatives with heterocyclic moieties under acidic conditions .
- Alkylation and carboxylation steps are critical for introducing the methyl and carboxylic acid groups at specific positions. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are essential to optimize yields and purity .
Q. How is the structural characterization of this compound performed, and what analytical techniques are prioritized?
- X-ray crystallography : Used to resolve the core thieno-pyrazole scaffold. For example, SHELX software (SHELXL/SHELXS) is widely applied for small-molecule refinement, enabling precise determination of bond angles and torsion angles .
- Spectroscopy :
- NMR : H and C NMR confirm substituent positions and purity.
- HPLC : Used to validate purity (>95% in most synthetic protocols) .
Q. What are the common derivatives of this compound, and how do structural modifications affect reactivity?
- Derivatives include:
- Amides : E.g., MYLS22 (N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide), synthesized via carbodiimide-mediated coupling .
- Salts : Metal complexes (e.g., sodium or potassium salts) improve solubility for biological assays .
Advanced Research Questions
Q. How does this compound interact with biological targets, such as caspases or OPA1?
- Caspase-1 inhibition : The compound’s derivatives bind to allosteric sites in caspase-1, as shown in crystallographic studies (PDB ID: 2FQQ). The thieno-pyrazole scaffold forms hydrophobic interactions with residues in the dimer interface, disrupting enzymatic activity .
- OPA1 modulation : MYLS22, a derivative, selectively inhibits mitochondrial dynamin-like GTPase OPA1 by competitively binding to its GTPase domain, as validated via fluorescence polarization assays and mitochondrial fragmentation studies .
Q. How can researchers resolve contradictions in reported biological activities of derivatives (e.g., pro-apoptotic vs. anti-inflammatory effects)?
- Dose-dependent assays : Re-evaluate activity across a broad concentration range (nM to μM) to identify biphasic effects.
- Cell-line specificity : Test derivatives in multiple cell models (e.g., HEK293 vs. THP-1 macrophages) to assess context-dependent behavior .
- Structural analogs : Compare activities of halogenated vs. alkylated derivatives to isolate pharmacophore contributions .
Q. What strategies are recommended for crystallizing this compound or its protein complexes?
- Co-crystallization with proteins : Use hanging-drop vapor diffusion with reservoir solutions containing PEG 3350 or ammonium sulfate. For caspase-1 complexes, a 1:1.2 molar ratio of protein:ligand and 15% glycerol as a cryoprotectant yielded diffraction-quality crystals .
- Small-molecule crystallization : Optimize solvent mixtures (e.g., ethanol/water) and slow evaporation at 4°C to obtain single crystals suitable for SHELXL refinement .
Q. How do computational methods (e.g., molecular docking) complement experimental studies of this compound?
- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like OPA1 or caspases. Validate with mutagenesis data (e.g., Cys285A mutation in caspase-1 disrupts binding) .
- QSAR modeling : Correlate substituent electronegativity or steric bulk with biological activity to guide rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
